molecular formula C23H28F2O B12849315 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol

Cat. No.: B12849315
M. Wt: 358.5 g/mol
InChI Key: WXUIPBWPDGXSFN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol is a fluorinated phenolic compound featuring a hydroxyl group at the para position of a benzene ring substituted with two fluorine atoms at positions 2 and 3. The fourth position is occupied by a phenyl group linked to a trans-4-pentylcyclohexyl moiety.

Properties

Molecular Formula

C23H28F2O

Molecular Weight

358.5 g/mol

IUPAC Name

2,3-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]phenol

InChI

InChI=1S/C23H28F2O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26)23(25)22(20)24/h10-17,26H,2-9H2,1H3

InChI Key

WXUIPBWPDGXSFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol typically involves multiple steps. One common method includes the reaction of 2,3-difluorophenol with 4-(trans-4-pentylcyclohexyl)phenylboronic acid in the presence of a palladium catalyst. This reaction is often carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant nature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The cyclohexyl group contributes to the compound’s overall stability and lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key compounds structurally related to 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol:

Compound Name CAS RN Molecular Formula Key Structural Differences Physical/Chemical Properties Applications/Notes References
2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol (Target Compound) Not provided C₂₃H₂₆F₂O Phenol core with 2,3-difluoro and cyclohexyl-phenyl Expected higher polarity due to -OH group; data limited Potential LCD intermediates
4-(trans-4-Pentylcyclohexyl)phenol Not provided C₁₇H₂₆O Simpler structure: lacks fluorine and phenyl bridge MP: 50–55°C; soluble in ethanol, methanol Base compound for liquid crystal synthesis
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene 124770-59-8 C₂₇H₃₂F₂O Ethoxy (-OCH₂CH₃) and ethynyl (-C≡C-) bridge Liquid state (industrial-grade); 99% purity OLED intermediates; industrial applications
trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene 415915-41-2 C₁₆H₂₁F₂O Methoxy (-OCH₃) group; propylcyclohexyl substituent Not specified Synthetic precursor for fluorinated aromatics
4-(2,3-Difluoro-4-methylphenyl)-4'-ethylbicyclohexyl 174350-08-4 C₂₃H₃₃F₂ Bicyclohexyl core; methyl and ethyl substituents Solid (likely higher MP due to bicyclic structure) LCD component with enhanced thermal stability
1-Ethoxy-2,3-difluoro-4-[4-(trans-4-pentylcyclohexyl)-1-cyclohexenyl]benzene 611-450-8 C₂₅H₃₄F₂O Cyclohexenyl ring instead of phenyl bridge Not specified Modified mesogen for tunable LC phases

Key Findings and Functional Differences

Phenol vs. Ether Derivatives: The hydroxyl group in the target compound increases polarity and reactivity (e.g., hydrogen bonding) compared to ethoxy or methoxy derivatives like 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene. This makes the target compound more suitable for applications requiring chemical derivatization .

Fluorination Patterns :

  • The 2,3-difluoro substitution in the target compound likely reduces rotational freedom and enhances anisotropic polarizability, critical for liquid crystal alignment .
  • Comparatively, 4-(2,3-Difluoro-4-methylphenyl)-4'-ethylbicyclohexyl (CAS 174350-08-4) achieves similar effects but with a bicyclohexyl core, improving thermal stability .

Cyclohexyl Substituents :

  • The trans-4-pentylcyclohexyl group in the target compound provides a balance between steric bulk and mesomorphic behavior. Propyl or ethyl variants (e.g., CAS 415915-41-2) reduce steric hindrance but may lower phase transition temperatures .

Industrial Relevance: Ethoxy derivatives (e.g., CAS 124770-59-8) are produced at scale (1000 kg/month) for industrial applications, whereas phenolic analogs like the target compound are less commonly commercialized, possibly due to handling challenges associated with phenolic -OH groups .

Biological Activity

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol (CAS No. 928208-51-9) is a synthetic organic compound notable for its potential biological activities. Its unique structure, characterized by difluorophenol and cyclohexyl moieties, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

  • Molecular Formula : C27H30F4O
  • Molecular Weight : 446.52 g/mol
  • Structural Features : The compound consists of a difluorophenol core substituted with a trans-pentylcyclohexyl group, which may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings from the literature.

In Vitro Studies

  • Inhibition of Enzyme Activity : Initial studies have indicated that the compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to affect the activity of neutral sphingomyelinase (nSMase2), which is implicated in various cellular processes including inflammation and apoptosis .
  • Cell Viability and Proliferation : In cell line assays, 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol exhibited dose-dependent effects on cell viability, demonstrating potential cytotoxicity at higher concentrations. This suggests that careful dosing is necessary for therapeutic applications.

In Vivo Studies

  • Acute Brain Injury Model : In a mouse model of acute brain injury, the compound was administered to evaluate its neuroprotective effects. Results showed significant inhibition of inflammatory cytokine release and improved survival rates among treated subjects compared to controls .
  • Pharmacokinetics : The compound's pharmacokinetic profile indicates moderate bioavailability with rapid clearance from systemic circulation. Modifications to enhance its stability and bioavailability are ongoing .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving mice with induced neuroinflammation demonstrated that treatment with 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol led to reduced levels of pro-inflammatory markers such as IL-1β and TNF-α, indicating its role in modulating inflammatory responses .
  • Case Study 2 : Another study focusing on cancer cell lines reported that the compound could inhibit tumor growth through apoptosis induction mechanisms, although further investigation is required to elucidate the exact pathways involved.

Data Table: Biological Activity Summary

Study TypeTargetEffect ObservedReference
In VitronSMase2Inhibition (IC50 = 30 nM)
In VivoNeuroinflammationReduced cytokine release
CytotoxicityCancer Cell LinesInduction of apoptosisOngoing Research

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